Gelsevirine

描述

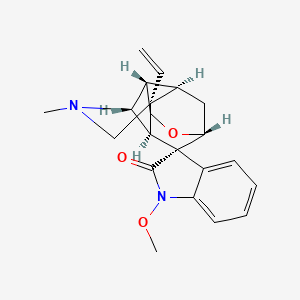

Structure

3D Structure

属性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC 名称 |

(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |

InChI 键 |

SSSCMFCWHWCCEH-MTYPYGCKSA-N |

手性 SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

规范 SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

产品来源 |

United States |

Foundational & Exploratory

Gelsevirine Alkaloids: A Technical Guide to Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. We delve into its recently elucidated role as a specific inhibitor of the stimulator of interferon genes (STING) pathway, offering potential therapeutic avenues for inflammatory diseases. Furthermore, this document details the modulatory effects of this compound on inhibitory neurotransmitter receptors, specifically glycine (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided, alongside a summary of its quantitative data in structured tables and visualizations of key signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is classified as a gelsemine-type monoterpenoid indole alkaloid.[1] Its complex polycyclic structure features an oxindole core fused to a cage-like framework.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H24N2O3 | [2] |

| Molecular Weight | 352.43 g/mol | [2] |

| Exact Mass | 352.1787 | [2] |

| Elemental Analysis | C, 71.57; H, 6.86; N, 7.95; O, 13.62 | [2] |

| CAS Number | 38990-03-3 | [2] |

Table 2: 1H and 13C NMR Spectral Data for this compound (CDCl3)

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, J in Hz) |

| 2 | 178.9 | - |

| 3 | 75.3 | - |

| 3a | 51.5 | 2.55 (m) |

| 4 | 129.0 | 7.18 (d, 7.5) |

| 5 | 123.5 | 7.28 (t, 7.5) |

| 6 | 129.8 | 6.95 (t, 7.5) |

| 7 | 109.8 | 6.85 (d, 7.5) |

| 7a | 142.5 | - |

| 1' | - | - |

| 2' | 61.2 | 3.30 (m) |

| 3' | 35.8 | 2.10 (m) |

| 3a' | 54.2 | 2.35 (m) |

| 4' | 85.1 | 4.15 (d, 5.0) |

| 5' | 49.8 | 2.05 (m) |

| 6' | 28.5 | 1.80 (m), 1.95 (m) |

| 7' | 68.2 | 4.05 (m) |

| 8' | 46.5 | 2.65 (m) |

| 8a' | 53.1 | 2.25 (m) |

| N1-OCH3 | 64.5 | 3.95 (s) |

| N4'-CH3 | 43.2 | 2.45 (s) |

| 19 | 139.5 | 5.85 (ddd, 17.0, 10.5, 8.0) |

| 20 | 115.8 | 5.25 (d, 17.0), 5.20 (d, 10.5) |

| 21 | - | - |

Note: NMR data is compiled from typical values for this compound and related compounds. Specific values may vary slightly between different experimental conditions and publications.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (rel. int.) | Reference |

| [M]+ | 352 (24) | [3] |

| [M-OCH3]+ | 321 (75) | [3] |

| 122 (100) | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with recent research highlighting its potent anti-inflammatory and neuromodulatory effects.

Inhibition of the STING Signaling Pathway

This compound has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) pathway.[4] STING is a crucial component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response through the production of type I interferons and other cytokines.[4] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.

This compound inhibits STING signaling by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation and dimerization.[4] This action blocks the downstream phosphorylation of TBK1 and IRF3, key steps in the inflammatory cascade.[4] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ligase TRIM21.[4]

Modulation of Glycine and GABAA Receptors

This compound also acts as a modulator of inhibitory neurotransmitter receptors in the central nervous system (CNS), specifically glycine receptors (GlyRs) and GABAA receptors (GABAARs).[5] These ligand-gated ion channels are critical for regulating neuronal excitability.

Studies have shown that this compound can inhibit GlyRs composed of α1, α2, and α3 subunits.[5] The inhibition of α1 GlyRs by this compound has been quantified with an IC50 value of 40.6 ± 8.2 μM.[5] This interaction is thought to contribute to some of the neurological effects observed with Gelsemium alkaloids. Similarly, this compound has been shown to inhibit GABAA receptors.[5]

Table 4: Inhibitory Activity of this compound on Glycine Receptors

| Receptor Subtype | IC50 (µM) | Reference |

| α1 GlyR | 40.6 ± 8.2 | [5] |

| α2 GlyR | Not explicitly quantified | [5] |

| α3 GlyR | Inhibition observed | [5] |

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from Gelsemium elegans is high-speed counter-current chromatography (HSCCC).

Protocol:

-

Extraction: The dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.5N H2SO4). The acidic extract is then basified with a base (e.g., NH4OH) and extracted with an organic solvent (e.g., chloroform). The organic extract is concentrated to yield the crude alkaloid mixture.

-

HSCCC Separation:

-

Two-phase solvent system: A mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v) is prepared and equilibrated. The upper and lower phases are separated.

-

HSCCC Operation: The HSCCC column is filled with the upper phase as the stationary phase. The crude alkaloid extract, dissolved in a small volume of the lower phase, is injected into the column. The lower phase is then pumped through the column as the mobile phase at a defined flow rate.

-

Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the chromatogram.

-

-

Purity Analysis: The purity of the this compound-containing fractions is determined by High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: The structure of the purified this compound is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-NMR, and 13C-NMR spectroscopy.[3]

In Vitro Anti-Inflammatory Assays (STING Pathway)

3.2.1. STING Dimerization Assay

-

Cell Culture and Treatment: Raw264.7 macrophage cells are pretreated with this compound (e.g., 10 μM) for 6 hours. The cells are then stimulated with a STING agonist, such as 2'3'-cGAMP (e.g., 5 μg/ml), for 1-2 hours.

-

Cell Lysis: Cells are lysed in a native lysis buffer containing a protease inhibitor cocktail.

-

Native-PAGE and Immunoblotting: Cell lysates are mixed with a native loading buffer and run on a native polyacrylamide gel. The proteins are then transferred to a PVDF membrane and immunoblotted with an anti-STING antibody to visualize STING monomers and dimers.

3.2.2. Biotin Pulldown Assay

-

Cell Lysis: HEK293T cells are harvested and lysed. The supernatant is collected after centrifugation.

-

Incubation: The cell lysate is incubated with biotinylated this compound (biotin-GS) or biotin as a control overnight at 4°C.

-

Pulldown: Streptavidin-conjugated agarose beads are added to the lysates and incubated for an additional 2 hours.

-

Washing and Elution: The beads are washed, and the bound proteins are eluted.

-

Immunoblotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an anti-STING antibody to detect the interaction between this compound and STING.

Electrophysiological Recordings of Glycine and GABAA Receptors

3.3.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant receptors.

-

Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired GlyR or GABAAR subunits (e.g., α1 GlyR) using a suitable transfection reagent (e.g., Lipofectamine).

3.3.2. Whole-Cell Patch-Clamp Recordings

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

-

-

Recording:

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

-

A giga-seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: Glycine or GABA, along with this compound at various concentrations, are applied to the cells using a rapid perfusion system.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The effect of this compound on the agonist-evoked currents is analyzed to determine IC50 values.

Conclusion

This compound is a structurally complex monoterpenoid indole alkaloid with significant therapeutic potential. Its well-characterized inhibitory effect on the STING signaling pathway positions it as a promising lead compound for the development of novel anti-inflammatory agents. Furthermore, its modulatory activity on key inhibitory neurotransmitter receptors in the CNS warrants further investigation for potential applications in neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of this compound.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Gelsevirine's Mechanism of Action in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, sepsis-associated encephalopathy (SAE), and neurodegenerative diseases.[1][2] The activation of resident immune cells in the central nervous system (CNS), particularly microglia, plays a central role in initiating and propagating the inflammatory cascade that leads to neuronal damage.[3] Gelsevirine, an alkaloid derived from Gelsemium elegans Benth., has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties.[4][5] This technical guide provides an in-depth analysis of the core mechanisms through which this compound mitigates neuroinflammation, focusing on its molecular targets and signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways in microglia. The two most well-documented mechanisms are the inhibition of the JAK2-STAT3 pathway and the STING signaling pathway.

Inhibition of the JAK2-STAT3 Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses.[6] In the context of neuroinflammation, the JAK2-STAT3 axis is pivotal for microglial activation and the subsequent production of pro-inflammatory mediators.[6]

This compound has been shown to directly interact with and inhibit the kinase activity of JAK2.[5][7] This inhibition prevents the phosphorylation and activation of STAT3.[7] As a result, the translocation of phosphorylated STAT3 to the nucleus is blocked, leading to a significant downregulation of target inflammatory genes, including those for TNF-α, IL-6, and iNOS.[5][6] Molecular docking, kinase inhibition assays, and thermal shift assays have confirmed the direct binding of this compound to JAK2.[5][7] The functional consequence of this inhibition is a reduction in the over-activity of microglia, decreased production of inflammatory cytokines and reactive oxygen species (ROS), and ultimately, neuroprotection in models of ischemic stroke.[5][7]

References

- 1. mdpi.com [mdpi.com]

- 2. criver.com [criver.com]

- 3. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]

- 4. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]

- 7. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Gelsevirine on Inhibitory Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent indole alkaloid derived from the Gelsemium genus, has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its interactions with inhibitory receptors. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams. The information collated herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Introduction

Fast inhibitory neurotransmission in the central nervous system (CNS) is primarily mediated by glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition, and their modulation presents a key strategy for therapeutic intervention in a range of neurological disorders. Additionally, the innate immune signaling protein, Stimulator of Interferon Genes (STING), functions as a critical inhibitory checkpoint in inflammatory pathways. This compound has emerged as a modulator of both classical inhibitory neurotransmitter receptors and the STING pathway, highlighting its potential for broader therapeutic applications.

Interaction with Glycine Receptors (GlyRs)

This compound has been identified as an inhibitor of GlyRs. Electrophysiological studies have demonstrated that this compound inhibits glycine-activated currents in a concentration-dependent manner across different GlyR subunits.

Quantitative Data: Inhibition of Glycine Receptors

The inhibitory potency of this compound on various GlyR subtypes has been quantified through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Receptor Subunit | This compound IC50 (µM) | Reference |

| α1 GlyR | 40.6 ± 8.2 | [1][2] |

| α2 GlyR | Similar to α1 | [1][2] |

| α3 GlyR | Similar to α1 | [1][2] |

Mechanism of Action at Glycine Receptors

Studies utilizing chimeric and mutated GlyRs have indicated that the extracellular domain and residues within the orthosteric (agonist-binding) site are critical for the inhibitory effects of this compound[1][2]. This suggests that this compound may act as a competitive antagonist or a negative allosteric modulator that binds to a site overlapping with the glycine binding pocket.

Signaling Pathway

Glycine receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). Upon binding of the agonist glycine, the channel opens, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound inhibits this process, thereby reducing the inhibitory tone.

Interaction with GABA-A Receptors

While other Gelsemium alkaloids, such as koumine, have been shown to inhibit GABA-A receptors, and gelsemine acts as a negative modulator, current research does not provide conclusive evidence for a direct modulatory effect of this compound on GABA-A receptors[1][2][3][4]. A comprehensive study on the molecular pharmacology of four major Gelsemium indole alkaloids on inhibitory receptors did not report a significant effect of this compound on GABA-A receptors, while noting the effects of other tested alkaloids[1][2]. Therefore, based on the available literature, it is inferred that this compound does not significantly modulate GABA-A receptor function under the conditions tested in these studies.

Interaction with the STING Signaling Pathway

Recent studies have unveiled a novel role for this compound as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. STING is a key mediator of the innate immune response to cytosolic DNA.

Quantitative Data: Inhibition of STING Signaling

This compound has been shown to bind directly to STING and inhibit its downstream signaling.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 27.6 µM | |

| IC50 (IFN-β expression) | 0.766 µM |

Mechanism of Action as a STING Inhibitor

This compound inhibits STING signaling through a dual mechanism:

-

Competitive Binding: It binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the endogenous ligand cGAMP and locking STING in an inactive conformation.

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.

Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound intervenes in this pathway by directly targeting STING.

Experimental Protocols

Electrophysiology for Glycine Receptor Inhibition

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human GlyR α subunits (α1, α2, or α3).

-

Whole-Cell Patch-Clamp Recording:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 EGTA (pH 7.2).

-

Recording: Cells are voltage-clamped at a holding potential of -60 mV. Glycine is applied at its EC₅₀ concentration to elicit a baseline current. This compound is then co-applied with glycine at various concentrations to determine the extent of inhibition.

-

Data Analysis: The concentration-response curve for this compound inhibition is fitted with the Hill equation to determine the IC₅₀ value.

-

STING Inhibition Assays

This assay confirms the direct binding of this compound to STING.

-

Cell Lysate Preparation: HEK293T cells are transfected with a plasmid expressing HA-tagged STING. After 24 hours, cells are lysed.

-

Binding: The cell lysate is incubated with biotinylated this compound (biotin-GS) or biotin as a control.

-

Pull-Down: Streptavidin-conjugated agarose beads are added to the lysate to pull down biotinylated complexes.

-

Detection: The pulled-down proteins are separated by SDS-PAGE and immunoblotted with an anti-HA antibody to detect STING.

-

Competition: To confirm specificity, the binding of biotin-GS to STING is competed with an excess of non-biotinylated this compound or the natural STING agonist 2'3'-cGAMP.

This assay assesses the effect of this compound on STING activation.

-

Cell Treatment: Macrophage cell lines (e.g., Raw264.7) are pre-treated with this compound (e.g., 10 µM for 6 hours) and then stimulated with a STING agonist (e.g., 2'3'-cGAMP).

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Native PAGE: The cell lysates are run on a native polyacrylamide gel to separate protein complexes based on size and charge.

-

Immunoblotting: The proteins are transferred to a membrane and immunoblotted with an anti-STING antibody to visualize STING monomers and dimers. A decrease in the dimer-to-monomer ratio in the presence of this compound indicates inhibition of STING activation.

Conclusion

This compound exhibits a distinct pharmacological profile on inhibitory receptors. It is a moderately potent inhibitor of multiple glycine receptor subtypes, likely acting at or near the orthosteric binding site. In contrast, the current body of evidence suggests a lack of significant direct modulation of GABA-A receptors. Furthermore, this compound has been identified as a novel and specific inhibitor of the STING signaling pathway, acting through a dual mechanism of competitive binding and promotion of protein degradation. This multifaceted interaction with key inhibitory pathways in both the nervous and immune systems underscores the therapeutic potential of this compound and provides a strong rationale for its further investigation in the context of neurological and inflammatory disorders. This guide provides a foundational resource for researchers to design and interpret future studies on this compound and related compounds.

References

Gelsevirine: A Novel STING-Specific Inhibitor for the Management of Sepsis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge with high morbidity and mortality rates.[1] The innate immune system, while crucial for pathogen clearance, can trigger a catastrophic inflammatory cascade when overactivated. Recent research has identified the stimulator of interferon genes (STING) signaling pathway as a key driver of this detrimental inflammation in sepsis.[2] This has spurred the search for targeted STING inhibitors. Gelsevirine, a natural alkaloid, has emerged as a promising novel and specific inhibitor of STING.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in mitigating sepsis-associated inflammation.

Introduction: The Role of STING in Sepsis Pathophysiology

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) from pathogens or damaged host cells.[2][5] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6] While essential for antimicrobial defense, excessive STING activation during sepsis can lead to a cytokine storm, tissue damage, and multiple organ failure.[2][3] This makes STING an attractive therapeutic target for sepsis.

This compound's Mechanism of Action: A Dual Inhibitory Effect

This compound (GS) has been identified as a potent and specific inhibitor of the STING signaling pathway through a dual mechanism of action.[2][3]

-

Competitive Binding to the CDN-Binding Pocket: In silico docking analysis and surface plasmon resonance binding studies have demonstrated that this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[2][3] This competitive binding locks STING in an inactive open conformation, preventing its dimerization and subsequent activation by its natural ligand, 2'3'-cGAMP.[2][3]

-

Promotion of K48-linked Ubiquitination and Degradation: this compound also induces the K48-linked ubiquitination and subsequent degradation of STING.[2][3] This is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[2][3] By promoting its degradation, this compound effectively reduces the cellular levels of STING protein available for signaling.

Preclinical Efficacy of this compound in Sepsis Models

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of sepsis, demonstrating significant anti-inflammatory effects and improved survival.

In Vitro Inhibition of STING-Mediated Inflammation

In macrophage cell lines (Raw264.7 and THP-1), this compound potently inhibited the induction of interferon and pro-inflammatory cytokines in response to various STING agonists, including 2'3'-cGAMP, interferon stimulatory DNA (ISD), and poly(dA:dT).[2][3]

| Cell Line | STING Agonist | Measured Cytokine | This compound Concentration | Inhibition |

| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | Ifnb1 mRNA | 10 µM | Significant reduction[4] |

| THP-1 | 2'3'-cGAMP (5 µg/ml) | IFNB1 mRNA | 10 µM | Significant reduction[4] |

| Raw264.7 | 2'3'-cGAMP, ISD, Poly(dA:dT) | Cxcl10, Il6 mRNA | 10 µM | Significant reduction[4] |

| THP-1 | 2'3'-cGAMP, ISD, Poly(dA:dT) | CXCL10, IL6 mRNA | 10 µM | Significant reduction[4] |

In Vivo Efficacy in a Murine Sepsis Model

In a cecal ligation and puncture (CLP)-induced sepsis model in mice, post-operative administration of this compound demonstrated significant therapeutic benefits.[3][7]

| Parameter | Treatment Group | Dosage | Outcome |

| Survival Rate | This compound | 10 mg/kg | Dose-dependently increased survival[2][7] |

| This compound | 20 mg/kg | Dose-dependently increased survival[2][7] | |

| Organ Damage | This compound | 10 or 20 mg/kg | Mitigated acute lung, liver, and kidney damage[2][7] |

| Inflammatory Markers | This compound | 10 or 20 mg/kg | Reduced serum levels of IL-6 and TNF-α[7] |

| STING Pathway Activation | This compound | 10 or 20 mg/kg | Downregulated STING expression and phosphorylation of TBK1 and p65 in lung tissue[2] |

Furthermore, studies on sepsis-associated encephalopathy (SAE) revealed that this compound treatment increased survival rates, ameliorated cognitive impairment, and inhibited glial cell activation and inflammation in the hippocampus of mice with SAE.[8] These protective effects were abolished in STING knockout mice, confirming the STING-dependent mechanism of this compound.[8]

Detailed Experimental Protocols

In Vitro STING Activation Assay

Objective: To assess the inhibitory effect of this compound on STING agonist-induced cytokine production in macrophages.

Cell Lines:

-

Raw264.7 (murine macrophage)

-

THP-1 (human monocytic)

Reagents:

-

This compound (purity >99.55%)

-

STING agonists: 2'3'-cGAMP, IFN stimulatory DNA (ISD), Poly(dA:dT)

-

Cell culture medium (DMEM/RPMI-1640) with 10% FBS

-

RNA extraction kit

-

qRT-PCR reagents

Protocol:

-

Seed Raw264.7 or THP-1 cells in 12-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 µM) for 6 hours.[4]

-

Stimulate the cells with a STING agonist (e.g., 5 µg/ml 2'3'-cGAMP) for 3 hours.[4]

-

Harvest the cells and extract total RNA.

-

Perform qRT-PCR to measure the mRNA expression levels of target genes (Ifnb1, Cxcl10, Il6 for murine cells; IFNB1, CXCL10, IL6 for human cells).[4]

Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of this compound in a polymicrobial sepsis model.

Animal Model:

-

2-month-old C57BL/6J mice[2]

Reagents:

-

This compound (for intraperitoneal administration)

-

Anesthetic (e.g., 2% isoflurane)[2]

Protocol:

-

Anesthetize mice with isoflurane.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle.

-

Return the cecum to the peritoneal cavity and close the abdominal incision.

-

Administer this compound (10 or 20 mg/kg) or vehicle intraperitoneally 5 hours post-CLP surgery.[2]

-

Monitor survival rates over a specified period.

-

For mechanistic studies, sacrifice a cohort of mice 15 hours post-CLP.[7]

-

Collect blood, bronchoalveolar lavage fluid (BALF), and tissues (lung, liver, kidney) for analysis of inflammatory markers, organ damage, and STING pathway activation.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 6. Regulation of cGAS/STING signaling and corresponding immune escape strategies of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 8. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Properties of Gelsemium Monoterpenoid Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactive properties of Gelsemium monoterpenoid indole alkaloids. Gelsemium species, notoriously toxic plants, are a rich source of complex indole alkaloids with a diverse range of pharmacological activities.[1] These compounds have garnered significant interest in the scientific community for their potential as lead structures in drug discovery, particularly in the areas of oncology, neuropharmacology, and immunology.[2] This document summarizes the key bioactive properties, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Classification and Bioactive Profile

Gelsemium monoterpenoid indole alkaloids are broadly categorized into six main structural types: gelsedine, gelsemine, humantenine, koumine, sarpagine, and yohimbane.[1][3] These alkaloids exhibit a wide spectrum of biological effects, including anti-tumor, anti-inflammatory, analgesic, anxiolytic, and immunomodulatory properties.[2][4] The diverse pharmacological profile stems from their interaction with various molecular targets, most notably inhibitory neurotransmitter receptors.[5][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and toxic properties of various Gelsemium alkaloids, providing a basis for structure-activity relationship studies and therapeutic index considerations.

Table 1: Cytotoxicity of Gelsemium Alkaloids (IC50)

| Alkaloid/Extract | Cell Line | Activity | IC50 Value | Citation |

| (+) Gelsemine | PC12 | Cytotoxic | 31.59 µM | [7] |

| (-) Gelsemine | PC12 | Non-cytotoxic | - | [7] |

| Methanol Extract | CaOV-3 (ovarian) | Cytotoxic | 5 µg/ml | [8] |

| Methanol Extract | MDA-MB-231 (breast) | Less cytotoxic | 40 µg/ml | [8] |

| Total Alkaloids | K562 (leukemia) | Cytotoxic | 49.07 µg/mL | [9] |

| Total Alkaloids | A549 (lung) | Cytotoxic | 63.98 µg/mL | [9] |

| Total Alkaloids | Hela (cervical) | Cytotoxic | 32.63 µg/mL | [9] |

| Total Alkaloids | PC-3 (prostate) | Cytotoxic | 82.24 µg/mL | [9] |

| Gelselegandine G | K562 (leukemia) | Moderately cytotoxic | 57.02 µM | [9] |

Table 2: Acute Toxicity of Gelsemium Alkaloids (LD50)

| Alkaloid/Extract | Animal Model | Route of Administration | LD50 Value | Citation |

| Total Alkaloids | Mice | Oral | 15 mg/kg | [6] |

| Total Alkaloids | Mice | Intraperitoneal | 4 mg/kg | [6] |

| Gelsenicine | Mice | Intraperitoneal | ~0.128 mg/kg | [10] |

| Gelsenicine | Rat | Intraperitoneal | ~0.26 mg/kg | [10] |

| Gelsenicine | Rat | Intravenous | 0.15 mg/kg | [10] |

| Koumine | Mice | Intraperitoneal | ~100 mg/kg | [10] |

| Humantenirine | Female Mice | - | 0.071 mg/kg | [11] |

| Humantenirine | Male Mice | - | 0.149 mg/kg | [11] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to evaluate the bioactive properties of Gelsemium alkaloids are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Gelsemium alkaloid or extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetic Acid-Induced Writhing Test for Analgesia

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[3][15][16][17][18]

Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[18] Analgesic compounds reduce the number of writhes.

Protocol:

-

Animal Acclimatization: Acclimate mice to the experimental environment.

-

Compound Administration: Administer the test alkaloid or a standard analgesic (e.g., diclofenac sodium) orally or via the desired route. A control group receives the vehicle.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 15-20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the control group.

Formalin Test for Nociception

The formalin test is a model of tonic chemical pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[11][19][20][21][22]

Principle: A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation (neurogenic pain), while the late phase (15-30 minutes) is associated with an inflammatory response.[22]

Protocol:

-

Animal Acclimatization: Acclimate mice or rats to the observation chambers.

-

Compound Administration: Administer the test alkaloid or a standard analgesic.

-

Formalin Injection: After the pre-treatment period, inject a small volume (e.g., 20 µL) of 1-5% formalin solution into the plantar surface of the hind paw.

-

Observation: Record the amount of time the animal spends licking or biting the injected paw during the early and late phases.

-

Data Analysis: Compare the licking/biting time between the treated and control groups for both phases to assess the analgesic effect.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic therapies.[1][2][5][23][24]

Principle: Immunization of susceptible strains of mice or rats with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response that leads to the development of arthritis, sharing immunological and pathological features with human rheumatoid arthritis.[2][23]

Protocol (Mouse Model):

-

Animal Selection: Use susceptible mouse strains such as DBA/1.

-

Primary Immunization: Emulsify chicken type II collagen in CFA. Inject the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Arthritis Assessment: Monitor the animals for the onset and severity of arthritis, typically starting around day 24-28. Score the paws based on erythema and swelling.

-

Compound Treatment: Administer the Gelsemium alkaloid daily, starting before or after the onset of arthritis, to evaluate its prophylactic or therapeutic effects.

-

Outcome Measures: In addition to clinical scores, assess paw thickness, histological changes in the joints, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or joint tissue.

Signaling Pathways and Mechanisms of Action

The bioactive properties of Gelsemium alkaloids are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Glycine Receptor-Mediated Analgesia and Anxiolysis

Gelsemine and koumine act as agonists at spinal glycine receptors (GlyR).[4] This activation leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR), which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[4][25][26] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission and producing analgesic and anxiolytic effects.[4]

Anti-inflammatory Mechanism of Koumine

Koumine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, koumine inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK (p38 and ERK) pathways.[27] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[27][28]

Conclusion and Future Directions

The monoterpenoid indole alkaloids from Gelsemium species represent a fascinating and pharmacologically rich class of natural products. Their diverse bioactivities, particularly their effects on the central nervous system and inflammatory processes, underscore their potential for therapeutic development. However, the inherent toxicity of many of these compounds presents a significant challenge. Future research should focus on elucidating the structure-activity relationships to design and synthesize novel analogs with improved therapeutic indices. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of safer and more efficacious drugs derived from these complex natural scaffolds.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]

- 7. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. saspublishers.com [saspublishers.com]

- 17. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 20. criver.com [criver.com]

- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chondrex.com [chondrex.com]

- 24. chondrex.com [chondrex.com]

- 25. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Gelsevirine's Interaction with Glycine Receptor Subunits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal indole alkaloid isolated from plants of the Gelsemium genus, has garnered scientific interest for its activity on inhibitory glycine receptors (GlyRs). These ligand-gated chloride channels are crucial for mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Dysfunction of GlyRs is implicated in various neurological disorders, making them a significant target for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with GlyR subunits, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Interaction with Glycine Receptor Subunits

This compound has been identified as an inhibitor of glycine receptors, with a preference for specific alpha subunits. Recent electrophysiological studies have provided quantitative data on its inhibitory potency.

| GlyR Subunit Composition | Ligand | Assay Type | Measured Parameter | Value (µM) | Reference |

| Homomeric α1 | This compound | Whole-cell Patch Clamp | IC50 | 40.6 ± 8.2 | [1] |

| Homomeric α2 | This compound | Whole-cell Patch Clamp | IC50 | Similar to α1 and α3 | [1] |

| Homomeric α3 | This compound | Whole-cell Patch Clamp | IC50 | Similar to α1 and α2 | [1] |

Note: While specific IC50 values for α2 and α3 subunits were not explicitly stated, the study indicated similar results to the α1 subunit and provided statistical comparisons. Further research is needed to determine the precise inhibitory concentrations for these subunits and for heteromeric GlyR configurations.

An in silico study employing molecular docking has also provided theoretical binding affinities of this compound for human GlyRα1β and GlyRα3 in both closed and open conformations. These computational predictions offer insights into the potential binding modes and energetics of the interaction.

| GlyR Subunit and State | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) | Reference |

| α1β (Closed) | -11.95 to -4.63 | Not Specified | [2] |

| α1β (Open) | -5.03 to -2.6 | Not Specified | [2] |

| α3 (Closed) | Not Specified | Not Specified | [2] |

| α3 (Open) | Not Specified | Not Specified | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Inhibition

This protocol is designed to measure the inhibitory effect of this compound on glycine-evoked currents in HEK293 cells transiently expressing specific GlyR α subunits.

1.1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Transiently transfect cells with plasmids encoding the desired human GlyR α subunit (α1, α2, or α3) using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

-

Perform recordings 24-48 hours post-transfection.

1.2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 0.5 GTP, and 2 ATP. Adjust pH to 7.4 with CsOH.

-

Agonist and Antagonist Solutions: Prepare stock solutions of glycine and this compound in the external solution. Prepare a range of this compound concentrations to determine the IC50 value.

1.3. Recording Procedure:

-

Obtain whole-cell patch-clamp recordings from transfected HEK293 cells at a holding potential of -60 mV.

-

Apply a sub-saturating concentration of glycine (e.g., EC20-EC50) to evoke a stable baseline current.

-

Co-apply varying concentrations of this compound with the glycine solution to measure the inhibition of the glycine-evoked current.

-

Ensure complete washout of this compound between applications to allow for receptor recovery.

1.4. Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound.

-

Normalize the inhibited current to the control glycine-evoked current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value and Hill coefficient.

In Silico Molecular Docking and Molecular Dynamics Simulation

This protocol outlines the computational approach to investigate the binding of this compound to GlyR subunits.

2.1. Protein and Ligand Preparation:

-

Obtain the three-dimensional structures of the target GlyR subunits (e.g., α1β and α3) from the Protein Data Bank (PDB).

-

Prepare the protein structures using software such as Maestro (Schrödinger), which includes adding hydrogens, assigning bond orders, and performing a restrained energy minimization using a force field like OPLS4.

-

Obtain the 3D structure of this compound and prepare it for docking, which involves generating possible conformations and assigning charges.

2.2. Molecular Docking:

-

Define the binding site on the GlyR, typically the orthosteric binding site at the interface between two subunits.

-

Perform molecular docking using software like Glide (Schrödinger) to predict the binding pose and affinity of this compound.

-

Analyze the docking results based on scoring functions (e.g., docking score) and visual inspection of the interactions between this compound and the receptor's amino acid residues.

2.3. Molecular Dynamics (MD) Simulation:

-

Take the best-ranked docked pose of the this compound-GlyR complex as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P) and ions to neutralize the system.

-

Perform MD simulations using software like GROMACS or AMBER. The simulation typically involves an initial energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand, and finally, a production run without restraints.

-

Analyze the trajectory from the production run to assess the stability of the this compound-GlyR complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions (e.g., hydrogen bonds) over time.

Signaling Pathways and Experimental Workflows

Glycine Receptor Signaling Pathway

The binding of glycine to its receptor opens a chloride-permeable channel, leading to an influx of Cl- ions and hyperpolarization of the postsynaptic membrane, which inhibits neuronal firing. This compound acts as an antagonist at this receptor, blocking the channel and preventing this inhibitory signal.

Caption: Glycine receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound's Effect on GlyR

The following diagram illustrates a typical workflow for characterizing the interaction of this compound with glycine receptors.

Caption: Integrated experimental workflow for studying this compound-GlyR interaction.

References

Gelsevirine: A Novel Regulator of Microglia Activity in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, triggers a complex neuroinflammatory cascade in which microglia, the resident immune cells of the central nervous system, play a pivotal role.[1] While initially activated to clear cellular debris and promote tissue repair, prolonged and excessive microglial activation often exacerbates neuronal damage through the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors.[1] Consequently, therapeutic strategies aimed at modulating microglial activity represent a promising avenue for stroke treatment. Gelsevirine, an alkaloid derived from Gelsemium elegans, has emerged as a potential neuroprotective agent with potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in regulating microglia activity in the context of ischemic stroke, with a focus on its molecular mechanisms, experimental validation, and potential for therapeutic development.

Mechanism of Action: Targeting the JAK2-STAT3 Signaling Pathway

Research indicates that this compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3][4] In the pathophysiology of ischemic stroke, pro-inflammatory signals lead to the activation of JAK2, which in turn phosphorylates STAT3.[1][2] Phosphorylated STAT3 then translocates to the nucleus, where it upregulates the transcription of various pro-inflammatory genes, including those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).[1]

This compound has been shown to directly bind to and inhibit the kinase activity of JAK2.[1] This inhibition prevents the subsequent phosphorylation and activation of STAT3, thereby downregulating the expression of pro-inflammatory mediators and reducing neuroinflammation.[1][2][3][4] The critical role of this pathway was demonstrated in studies where the beneficial effects of this compound were abolished by the overexpression of a gain-of-function STAT3 mutant.[1][2][4]

Beyond the JAK2-STAT3 pathway, this compound has also been observed to modulate other signaling pathways involved in microglial activation, including the NFκB pathway, autophagy, and ROS-related signal pathways.[2]

Quantitative Data on the Efficacy of this compound

The neuroprotective and anti-inflammatory effects of this compound have been quantified in both in vivo and in vitro models of ischemic stroke.

In Vivo Efficacy in a Mouse Model of Ischemic Stroke

The therapeutic potential of this compound was evaluated in a transient middle cerebral artery occlusion (tMCAO) mouse model.

| Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome |

| Neurological Score | High (Severe Deficit) | Significantly Lower | Improved Neurological Function[2] |

| Infarct Volume | Large | Significantly Reduced | Neuroprotection[1][2] |

| Motor Function (Rotarod Test) | Impaired | Significantly Improved | Enhanced Motor Recovery[2] |

| Microglia Activation (Sholl Analysis) | High | Significantly Reduced | Attenuated Microglial Activation[2] |

| iNOS Expression in Microglia | High | Significantly Downregulated | Reduced Pro-inflammatory Marker[1] |

In Vitro Efficacy in Microglia Cell Models

The direct effects of this compound on microglia were assessed using BV2 cells and primary microglia cultures stimulated with lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD)-treated neurons (CM).

| Parameter | Stimulated Control | This compound Treatment | Outcome |

| BV2 Cell Proliferation (LPS-induced) | High | Significantly Downregulated | Anti-proliferative Effect[1][2] |

| BV2 Cell Proliferation (CM-induced) | High | Significantly Downregulated | Anti-proliferative Effect[1][2] |

| Inflammatory Factor Levels (LPS-induced) | High | Significantly Decreased | Reduced Pro-inflammatory Cytokine Release[1][2] |

| Inflammatory Factor Levels (CM-induced) | High | Significantly Decreased | Reduced Pro-inflammatory Cytokine Release[1][2] |

| STAT3 Phosphorylation (CM-induced) | High | Significantly Decreased | Inhibition of JAK2-STAT3 Pathway[1][3] |

| Nuclear Distribution of STAT3 (CM-induced) | High | Inhibited | Prevention of STAT3 Nuclear Translocation[1][3] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

-

Animal Model : Adult male C57BL/6 mice (8 weeks old) are used.[1]

-

Anesthesia : Mice are anesthetized with an appropriate anesthetic agent.

-

Occlusion : The middle cerebral artery is occluded for a specified duration (e.g., 1 hour) using a filament.

-

Reperfusion : The filament is withdrawn to allow for reperfusion.

-

This compound Administration : this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specific time point, for instance, 1 hour before tMCAO and again at the onset of reperfusion.[1]

-

Behavioral and Histological Analysis : Neurological function is assessed using scoring systems (e.g., Bederson score) and motor function tests (e.g., rotarod test).[2] Infarct volume is measured using TTC staining.[2] Microglia activation is analyzed through immunohistochemistry and Sholl analysis of the ischemic penumbra.[2]

In Vitro Microglia Activation Model

-

Cell Culture : BV2 microglial cells or primary microglia are cultured under standard conditions.

-

Stimulation : Cells are stimulated with lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD)-treated neurons (CM) to induce an inflammatory response.

-

This compound Treatment : this compound is added to the cell culture medium at various concentrations.

-

Cell Viability Assay : The cytotoxicity of this compound is assessed using assays such as the CCK8 assay.[1] this compound has shown no significant toxicity to primary neurons, astrocytes, or BV2 cells at concentrations as high as 100 μM.[1]

-

Analysis of Inflammatory Markers : The expression and release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are quantified using qRT-PCR and ELISA, respectively.[2]

-

Western Blot Analysis : The phosphorylation status of key signaling proteins, such as JAK2 and STAT3, is determined by Western blotting to elucidate the mechanism of action.[2]

-

Immunofluorescence : The subcellular localization of proteins like STAT3 is visualized using immunofluorescence staining.[1]

Visualizing the Molecular and Experimental Landscape

Signaling Pathways

Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate for ischemic stroke by effectively mitigating neuroinflammation through the targeted inhibition of microglial activation. Its primary mechanism of action via the JAK2-STAT3 signaling pathway is well-supported by both in vivo and in vitro data. The ability of this compound to reduce infarct volume, improve neurological outcomes, and suppress the production of pro-inflammatory mediators highlights its significant neuroprotective potential.

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetics and Pharmacodynamics : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in larger animal models.

-

Safety and Toxicology : A comprehensive evaluation of the long-term safety and potential toxicity of this compound is essential before it can be considered for human trials.

-

Combination Therapy : Investigating the synergistic effects of this compound with other neuroprotective or thrombolytic agents could lead to more effective treatment strategies for ischemic stroke.

-

Chronic Stroke Models : Evaluating the efficacy of this compound in the chronic phase of stroke is crucial to determine its potential to promote long-term recovery and brain repair.

References

- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]

- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsevirine's impact on the central nervous system pathways

An In-depth Technical Guide to Gelsevirine's Impact on Central Nervous System Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a principal alkaloid isolated from plants of the Gelsemium genus, has emerged as a significant modulator of key signaling pathways within the central nervous system (CNS). Historically associated with the plant's toxicity, recent research has elucidated specific molecular interactions that position this compound as a compound of interest for therapeutic development, particularly in the context of neuroinflammation and neurological disorders. This technical guide provides a comprehensive overview of this compound's mechanisms of action, focusing on its inhibitory effects on the STING and JAK2-STAT3 neuroinflammatory pathways and its modulatory role on inhibitory glycine receptors. We present collated quantitative pharmacological data, detailed experimental methodologies from pivotal studies, and schematic diagrams of the core signaling pathways to offer a thorough resource for the scientific community.

Modulation of Neuroinflammatory Pathways

This compound demonstrates potent anti-inflammatory effects within the CNS, primarily through the direct inhibition of microglia-mediated signaling cascades.[1][2] Microglia, the resident immune cells of the brain, are critical players in the neuroinflammatory response following injury or disease, and their over-activation can be detrimental.[1] this compound's ability to intervene in these processes highlights its therapeutic potential in conditions such as ischemic stroke and sepsis-associated encephalopathy.[2][3]

Inhibition of the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering inflammatory responses.[4] Aberrant activation of this pathway in the CNS is linked to neuroinflammation.[4][5] this compound has been identified as a novel, specific inhibitor of STING.[6][7]

Mechanism of Action: this compound exerts its inhibitory effect on STING through a dual mechanism:

-

Competitive Binding: It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer, locking it in an inactive conformation and preventing its activation by natural ligands like 2'3'-cGAMP.[6][8]

-

Promotion of Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[6][8] This action is facilitated by the E3 ubiquitin ligase TRIM21.[4][6]

By blocking STING activation, this compound effectively suppresses the downstream phosphorylation of TBK1 and IRF3, as well as the activation of the NF-κB pathway, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines.[3][6][8] This mechanism is central to its protective effects in models of sepsis-associated encephalopathy, where it ameliorates cognitive impairment and reduces inflammation in the hippocampus by inhibiting microglial pyroptosis.[3]

Inhibition of the JAK2-STAT3 Signaling Pathway

In the context of ischemic stroke, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically JAK2-STAT3, is a critical driver of microglial activation and subsequent neuroinflammation.[1][2] this compound has been shown to be a potent inhibitor of this pathway.[1]

Mechanism of Action: this compound directly binds to JAK2, inhibiting its kinase activity.[1] This prevents the phosphorylation and activation of STAT3. As a result, STAT3 cannot dimerize and translocate to the nucleus, which blocks the transcription of its target genes, including a host of pro-inflammatory factors and enzymes responsible for producing reactive oxygen species (ROS).[1] This anti-inflammatory effect on microglia contributes to this compound's ability to reduce infarct volume, improve neurological function, and decrease neuronal apoptosis in mouse models of stroke.[1][2]

Impact on Inhibitory Neurotransmission

Beyond its anti-inflammatory roles, this compound also interacts with ligand-gated ion channels that are fundamental to synaptic transmission.

Modulation of the Glycine Receptor (GlyR)

Glycine receptors are chloride-permeable channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[9] They play a critical role in controlling motor rhythms and processing sensory information, including pain.[9][10] Electrophysiological studies have revealed that this compound, along with other Gelsemium alkaloids like gelsemine and koumine, acts as an inhibitor of glycine receptors.[11]

Mechanism of Action: this compound inhibits the function of GlyRs composed of α1 subunits.[11] This action is comparable to that of classic GlyR antagonists like strychnine.[11] By blocking the influx of chloride ions through the receptor channel, this compound reduces the hyperpolarizing, inhibitory effect of glycine. This loss of inhibitory control in the CNS may contribute to the toxic symptoms observed at high doses of Gelsemium extracts, such as convulsions and respiratory failure.[11] However, this modulation also suggests a potential, complex role in pain signaling pathways, a known target of the glycinergic system.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from studies investigating this compound's effects.

Table 1: In Vitro Inhibitory Concentrations and Binding Affinities

| Target | Assay Type | Species/Cell Line | Value | Reference |

| α1 Glycine Receptor | Electrophysiology | Recombinant | IC₅₀: 40.6 ± 8.2 µM | [11] |

| STING | Various Assays | Macrophages (Raw264.7, THP-1) | Effective Conc: ~10 µM | [6][8] |

| STING | Surface Plasmon Resonance | Human | High Affinity (Kd not specified) | [8] |

Table 2: In Vivo Effective Doses in Animal Models

| Animal Model | Condition | Dosing | Effect | Reference |

| Mice | CLP-induced Sepsis | 10, 20 mg/kg | Inhibited STING/TBK1/NF-κB pathway | [8] |

| Mice | Sepsis-Associated Encephalopathy | Not specified | Ameliorated cognitive impairment | [3] |

| Mice | Ischemic Stroke (MCAO) | Not specified | Improved infarct volume, neurological function | [2] |

| Mice | Anxiety | 0.4–10 mg/kg | Anxiolytic effects | [13] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound.

Protocol: STING Ubiquitination Assay

This protocol is adapted from studies demonstrating this compound's promotion of STING degradation.[6][8]

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids expressing HA-tagged STING (STING-HA) and Flag-tagged Ubiquitin (UB-flag) using a suitable transfection reagent. Incubate for 24 hours.

-

-

Treatment:

-

Treat the transfected cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 2-6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation (IP):

-

Incubate the cell lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Add Protein G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

-

Wash the beads three times with lysis buffer to remove non-specific binding.

-

-

Immunoblot (IB) Analysis:

-

Elute the protein from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against Flag (to detect ubiquitinated proteins).

-

Use a secondary HRP-conjugated antibody and an ECL substrate for detection.

-

The presence of a high-molecular-weight smear in the this compound-treated lane indicates increased ubiquitination of STING.

-

Protocol: JAK2 Kinase Activity Assay

This protocol is based on methodologies used to confirm direct inhibition of JAK2 by this compound.[1]

-

Reagents:

-

Recombinant active JAK2 enzyme.

-

Kinase substrate (e.g., a specific peptide or Poly(Glu, Tyr) 4:1).

-

This compound at various concentrations.

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system).

-

Kinase buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add kinase buffer, the JAK2 enzyme, and the substrate.

-

Add this compound at a range of final concentrations to different wells. Include a positive control (known JAK2 inhibitor) and a negative control (vehicle).

-

Pre-incubate the mixture for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of Activity:

-

Method A (Radiolabel): Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.

-

Method B (ADP-Glo™ Assay): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the inhibition curve and determine the IC₅₀ value.

-

Protocol: Electrophysiological Recording of Glycine Receptors

This protocol outlines the two-electrode voltage-clamp (TEVC) technique used to study this compound's effect on GlyRs expressed in Xenopus oocytes.[11]

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the desired GlyR subunits (e.g., α1).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (Barth's solution).

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply glycine at a specific concentration (e.g., its EC₅₀) to elicit a baseline current response.

-

To test for inhibition, co-apply glycine with various concentrations of this compound and record the resulting current.

-

To generate a dose-response curve, apply a range of glycine concentrations in the presence and absence of a fixed concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents.

-

Calculate the percentage of inhibition caused by this compound at each concentration.

-

Fit the data to a logistic equation to determine the IC₅₀ of this compound. Analyze shifts in the glycine dose-response curve to understand the nature of the inhibition (e.g., competitive vs. non-competitive).

-

References

- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 7. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Ethnopharmacology of Gelsemium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Genus Gelsemium

The genus Gelsemium, belonging to the family Loganiaceae, comprises five recognized species, with Gelsemium sempervirens (L.) J.St.-Hil., native to North America, and Gelsemium elegans (Gardn. & Champ.) Benth., found in Southeast Asia, being the most prominent.[1] These plants, known for their fragrant, trumpet-shaped yellow flowers, have a dual reputation in ethnopharmacology as both potent medicinal agents and highly toxic substances.[1] Historically, their use in traditional medicine systems has been extensive, particularly in traditional Chinese medicine and American folk remedies.[2] The significant bioactivity of Gelsemium species is primarily attributed to a rich and complex array of monoterpene indole alkaloids.[2][3]

Ethnopharmacological History and Traditional Uses

The application of Gelsemium in traditional medicine spans centuries and continents, with distinct uses recorded for the different species.

Gelsemium elegans in Traditional Chinese Medicine:

G. elegans, commonly known as "heartbreak grass," has a long history of use in traditional Chinese medicine, where it is primarily employed externally due to its high toxicity.[4] Historical texts like the Shennong Ben Cao Jing and the Compendium of Materia Medica document its use for treating a variety of ailments.[5] Traditional applications include the treatment of rheumatoid pain, neuropathic pain, skin ulcers, and certain cancers.[2] It has also been used to dispel wind, reduce swelling, and relieve itching.[5][4]

Gelsemium sempervirens in Western Medicine and Homeopathy:

G. sempervirens, or Carolina jasmine, gained prominence in Western medicine in the 19th century.[2][3] It was traditionally used by eclectic medical practitioners for its sedative and antispasmodic properties.[6] Historical uses include the treatment of neuralgia, particularly facial neuralgia, migraines, and malarial fevers.[2][7] It was also employed for respiratory conditions like asthma and whooping cough.[2][6] In modern times, its use is largely confined to homeopathy, where it is prepared in ultralow doses for anxiety, nervousness, and flu-like symptoms.[8][9]

Summary of Traditional Uses:

| Species | Traditional System | Common Uses |

| Gelsemium elegans | Traditional Chinese Medicine | Rheumatoid pain, neuropathic pain, spasticity, skin ulcers, cancers, dispelling wind, reducing swelling, relieving itching.[2][4] |

| Gelsemium sempervirens | Western Folk Medicine, Homeopathy | Migraines, neuralgia, sciatica, anxiety, spasmodic disorders (asthma, whooping cough), fevers.[2][6][7] |

Phytochemistry: The Alkaloid Profile of Gelsemium